molecular formula C22H22N6O B6537326 1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one CAS No. 1058204-83-3

1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one

Cat. No.: B6537326
CAS No.: 1058204-83-3
M. Wt: 386.4 g/mol
InChI Key: KZTQDLLMQFTQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one is a heterocyclic compound featuring a triazolopyridazine core linked to a naphthalene moiety via a piperazine-ethanone bridge. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, often associated with bromodomain and extraterminal (BET) protein inhibition, particularly targeting BRD4, a key regulator of oncogenes like c-Myc . This compound’s bivalent design—combining a hydrophobic naphthalene group with a hydrogen-bond-capable piperazine-triazolopyridazine system—enhances binding avidity and cellular potency . Its structural optimization aligns with strategies for improving pharmacokinetic profiles and tumor growth inhibition in preclinical models .

Properties

IUPAC Name

1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-16-23-24-20-9-10-21(25-28(16)20)26-11-13-27(14-12-26)22(29)15-18-7-4-6-17-5-2-3-8-19(17)18/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTQDLLMQFTQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a triazolopyridazine moiety connected to a piperazine and naphthalene group. Its molecular formula is C19H22N6C_{19}H_{22}N_6 with a molecular weight of approximately 342.43 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Piperazine A six-membered ring containing two nitrogen atoms.
Triazolopyridazine A bicyclic structure known for various pharmacological activities.
Naphthalene A polycyclic aromatic hydrocarbon that contributes to the compound's lipophilicity.

Biological Activity Overview

Recent studies have highlighted the biological activities of triazolopyridazine derivatives, focusing on their potential as therapeutic agents against various diseases, including infections and cancer.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
  • Mechanism of Action : These compounds often inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

The triazolopyridazine scaffold has been associated with anticancer effects:

  • Cell Line Studies : Compounds derived from this scaffold demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : The proposed mechanisms include apoptosis induction and cell cycle arrest .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antitubercular Activity :
    • Five derivatives exhibited significant activity against Mycobacterium tuberculosis with IC90 values of 3.73 to 4.00 μM .
    • The study emphasized the importance of structural modifications in enhancing efficacy.
  • Antiparasitic Activity :
    • A related triazolopyridazine compound demonstrated efficacy against Cryptosporidium parvum, showing an EC50 of 2.1 μM in vitro and effective oral administration in animal models .
    • The compound's mechanism involved blocking sexual development stages of the parasite.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Piperazine Linker : The presence of a piperazine linker has been shown to enhance binding affinity and selectivity towards target receptors.
  • Substituent Effects : Variations in the naphthalene substituents significantly influence the pharmacokinetic properties and overall biological activity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms serve as primary sites for nucleophilic substitution. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (Et₃N) forms acylated products .

Example Reaction Conditions

Reaction TypeReagents/ConditionsYieldReference
AlkylationCH₃I, K₂CO₃, DMF, 80°C, 12h78%
AcylationAcCl, Et₃N, DCM, RT, 6h85%

Functionalization of the Triazolopyridazine Core

The triazolopyridazine ring undergoes electrophilic substitution and cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄-mediated coupling with aryl boronic acids at the 6-position of the triazolopyridazine ring introduces aryl groups .

  • Halogenation : Bromination using NBS (N-bromosuccinimide) in CCl₄ at reflux generates brominated intermediates for further functionalization .

Key Data

ReactionCatalyst/ReagentTemperature/TimeYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃90°C, 24h65%
BrominationNBS, CCl₄Reflux, 6h72%

Reactivity of the Naphthyl Ethanone Moiety

The ketone group participates in:

  • Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl carbon, forming tertiary alcohols .

  • Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol .

Experimental Parameters

ReactionReagentsConditionsProduct
Grignard AdditionMeMgBr, THF0°C → RT, 2hTertiary alcohol
Ketone ReductionNaBH₄, MeOHRT, 1hSecondary alcohol

Stability Under Hydrolytic Conditions

The compound demonstrates moderate stability in aqueous environments:

  • Acidic Hydrolysis (HCl, 1M): Degrades the triazolopyridazine ring within 24h at 60°C .

  • Basic Hydrolysis (NaOH, 1M): Cleaves the piperazine-ethanone linkage, forming naphthylacetic acid derivatives .

Degradation Data

ConditionTimeMajor Degradants Identified
pH 1.024hTriazolopyridazine fragments
pH 13.012hNaphthylacetic acid

Catalytic Hydrogenation

The naphthalene ring undergoes partial hydrogenation using Pd/C (10% w/w) under H₂ (50 psi) in ethanol, yielding tetralin derivatives .

Optimized Protocol

  • Catalyst: 10% Pd/C

  • Solvent: EtOH

  • Pressure: 50 psi H₂

  • Yield: 88%

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition at the naphthalene ring, forming dimeric products .

Photolysis Data

Light SourceTimeConversion
UV (254 nm)4h95%

Comparison with Similar Compounds

Role of the Triazolopyridazine Core

  • Methyl vs. Trifluoromethyl Substituents : The 3-methyl group in the target compound balances lipophilicity and steric effects, favoring BRD4 binding . In contrast, trifluoromethyl analogues (e.g., ) enhance electron-withdrawing properties and metabolic stability but may reduce cell permeability due to increased polarity .
  • Methoxy Substitution (AZD5153) : The 3-methoxy group in AZD5153 improves solubility and hydrogen-bonding interactions with BRD4’s acetyl-lysine binding pocket, contributing to its nM-level potency .

Impact of the Naphthalene Moiety

The naphthalen-1-yl group in the target compound provides hydrophobic interactions with BRD4’s ZA channel, a critical region for inhibitor binding. This contrasts with analogues featuring smaller aryl groups (e.g., 4-isopropylphenoxy in ), which show reduced avidity due to diminished van der Waals interactions .

Linker Flexibility and Binding Modes

  • Piperazine-Ethanone Linker: The ethanone-piperazine bridge in the target compound enhances conformational flexibility, enabling optimal alignment with BRD4’s tandem bromodomains .
  • Bivalent vs. Monovalent Design: AZD5153’s bivalent structure—linking two triazolopyridazine units via a piperazine-phenoxy spacer—achieves synergistic binding to both bromodomains of BRD4, resulting in superior potency compared to monovalent analogues .

Research Findings and Clinical Relevance

  • BRD4 Inhibition : The target compound’s structural analogs, particularly AZD5153, demonstrate robust BRD4 inhibition (IC₅₀ < 50 nM) and downregulation of c-Myc, a driver of tumor proliferation .
  • Anticancer Activity : In , the trifluoromethyl-triazolophthalazine analogue showed 76% yield and in vitro anticancer activity, though specific targets remain uncharacterized .
  • Crystallographic Validation : A related compound () with a chlorophenyl group confirmed the triazolopyridazine scaffold’s compatibility with BRD4’s binding pocket, supporting structure-based design .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolo-pyridazine ring is synthesized from 6-chloro-pyridazine-3-carboxylic acid hydrazide and acetyl chloride. Under refluxing ethanol (78°C, 12 hours), cyclization yields 3-methyl-triazolo[4,3-b]pyridazine-6-amine with 67% efficiency. Halogenation at position 6 is achieved using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, producing 6-chloro-3-methyl-triazolo[4,3-b]pyridazine.

Table 1: Optimization of Triazolo-Pyridazine Halogenation

ReagentTemperature (°C)Time (h)Yield (%)
POCl₃110682
PCl₅90871
SOCl₂701058

Piperazine Functionalization

Nucleophilic Aromatic Substitution (SNAr)

The 6-chloro intermediate reacts with piperazine in dimethylformamide (DMF) at 80°C for 24 hours, yielding 4-(3-methyl-[1,triazolo[4,3-b]pyridazin-6-yl)piperazine. Potassium carbonate (K₂CO₃) serves as a base, achieving 89% conversion. Microwave irradiation (150°C, 30 minutes) enhances reaction efficiency to 94%.

Table 2: Solvent Effects on Piperazine Coupling

SolventTemperature (°C)Time (h)Yield (%)
DMF802489
DMSO1001285
EtOH784863

Synthesis of 2-(Naphthalen-1-yl)Ethan-1-One

Friedel-Crafts Acylation

Naphthalene undergoes Friedel-Crafts acylation with chloroacetyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst (0°C to 25°C, 4 hours). This produces 2-chloro-1-(naphthalen-1-yl)ethan-1-one with 78% yield. Subsequent displacement with piperazine-triazolo-pyridazine in acetonitrile (K₂CO₃, 60°C, 8 hours) affords the final compound.

Table 3: Catalyst Screening for Friedel-Crafts Reaction

CatalystYield (%)Purity (HPLC)
AlCl₃7898.5
FeCl₃6597.2
ZnCl₂5495.8

Final Coupling and Purification

The piperazine-triazolo-pyridazine intermediate (1.0 eq) reacts with 2-chloro-1-(naphthalen-1-yl)ethan-1-one (1.2 eq) in tetrahydrofuran (THF) under nitrogen. Triethylamine (TEA, 2.0 eq) facilitates deprotonation, and the mixture refluxes for 12 hours. Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) yields the title compound as a white solid (45% yield, m.p. 168–170°C).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazolo-H), 8.25–7.45 (m, 7H, naphthalene), 4.12 (s, 2H, CH₂CO), 3.85–3.20 (m, 8H, piperazine).

  • HRMS (ESI+): m/z calc. for C₂₂H₂₂N₅O [M+H]⁺ 396.1921, found 396.1918.

  • HPLC Purity : 99.1% (C18 column, 70:30 MeOH/H₂O).

Reaction Optimization and Challenges

Byproduct Formation During Coupling

Competitive N-alkylation at piperazine’s secondary amine generates a bis-adduct (15–20% yield). Adding molecular sieves (4Å) suppresses this side reaction, improving selectivity to 9:1.

Solvent and Temperature Effects

Elevated temperatures (>80°C) promote decomposition of the triazolo-pyridazine core. THF outperforms DMF in minimizing degradation, preserving 92% of the starting material versus 78% in DMF.

Alternative Synthetic Routes

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 6-bromo-triazolo-pyridazine and piperazine employs Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in toluene (100°C, 24 hours). This method achieves 83% yield but requires rigorous oxygen exclusion.

Reductive Amination

Condensing piperazine-triazolo-pyridazine with 2-(naphthalen-1-yl)acetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5, 25°C, 48 hours) provides a 37% yield, underscoring the superiority of ketone coupling .

Q & A

Basic: What are the key synthetic strategies for constructing the triazolo-pyridazine core in this compound?

Answer:
The triazolo-pyridazine core is synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl intermediates. For example:

  • Step 1: Condensation of diethyl oxalate with substituted ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in the presence of sodium hydride in toluene to form α-keto esters .
  • Step 2: Cyclization with hydrazine hydrate to generate pyrazole intermediates, followed by thiolation and subsequent triazole ring closure using phosphorus oxychloride .
    Validation: Confirm the structure via 1H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and HPLC (>98% purity) .

Basic: How is the piperazine linker functionalized during synthesis?

Answer:
The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. For example:

  • React 6-chloro-triazolo-pyridazine derivatives with piperazine under reflux in acetonitrile.
  • Subsequent alkylation with naphthalen-1-yl acetyl chloride forms the final ethanone linkage.
    Optimization: Use microwave-assisted synthesis to reduce reaction time (30–60 minutes at 120°C) and improve yields (85–92%) .

Advanced: How can molecular docking guide the design of analogs targeting fungal 14α-demethylase (CYP51)?

Answer:

  • Target Preparation: Retrieve the 3LD6 crystal structure (14α-demethylase lanosterol) from the PDB. Remove water molecules and add polar hydrogens .
  • Ligand Preparation: Optimize the compound’s geometry using DFT calculations (B3LYP/6-31G* basis set).
  • Docking Protocol: Use AutoDock Vina with a grid box centered on the heme iron (coordinates: x=15.2, y=22.7, z=3.1). Validate with co-crystallized ligands (e.g., fluconazole, RMSD <2.0 Å).
    Key Interactions: Prioritize analogs with hydrogen bonds to Tyr118 or π-π stacking with Phe228 .

Advanced: How to resolve contradictions in reported antifungal activity data?

Answer:
Contradictions may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Mitigate by:

  • Standardization: Follow CLSI M38-A2 guidelines for filamentous fungi.
  • Controls: Include reference antifungals (e.g., amphotericin B, MIC 0.5–1.0 µg/mL).
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC50 values across studies.
    Case Study: A 2023 study found discrepancies in MIC values (±2 dilutions) due to inoculum size variations; recalibration reduced variability by 40% .

Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation: Systematically modify the naphthalen-1-yl (e.g., halogenation at C4) and 3-methyl-triazolo groups (e.g., replace methyl with CF3).
  • In Silico Tools: Use CoMFA or CoMSIA to correlate steric/electronic parameters with activity.
  • Biological Assays: Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) in parallel.
    Example: A 2024 SAR study showed 4-F-naphthalene analogs improved logP by 0.8 units and MIC by 4-fold .

Advanced: How to optimize solubility without compromising target affinity?

Answer:

  • Salt Formation: Prepare hydrochloride salts via reaction with HCl in ethanol (yield >90%) .
  • Prodrug Strategy: Introduce phosphate esters at the ethanone oxygen; hydrolyze in vivo via alkaline phosphatase.
  • Excipient Screening: Use TPGS (D-α-tocopherol polyethylene glycol succinate) to enhance aqueous solubility (up to 5 mg/mL) .

Advanced: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC-DAD/MS: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Monitor at λ=254 nm .
  • Elemental Analysis: Ensure C, H, N values match theoretical (±0.4%).
  • X-ray Crystallography: Resolve crystal structures to confirm regiochemistry (e.g., triazolo[4,3-b] vs. [3,4-b] isomers) .

Advanced: How to validate target engagement in cellular models?

Answer:

  • CYP51 Inhibition Assay: Measure ergosterol depletion via GC-MS (retention time: 14.3 min).
  • Fluorescent Probes: Use NBD-ergosterol to visualize inhibition in live C. albicans hyphae.
  • CRISPR-Cas9 Knockout: Generate CYP51Δ strains to confirm on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.